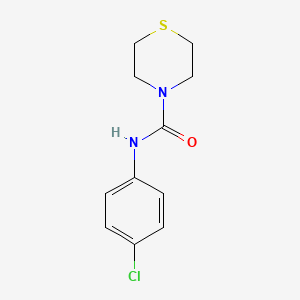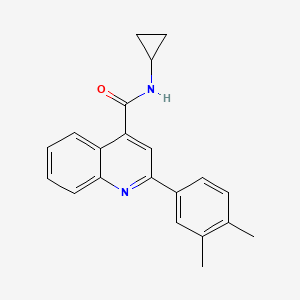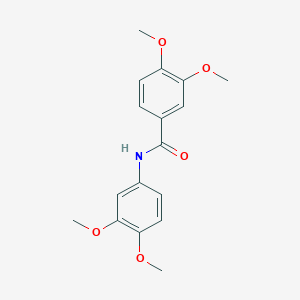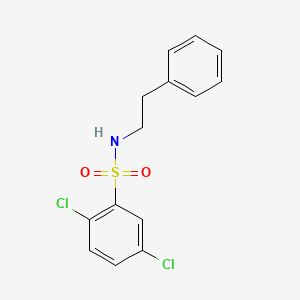
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide, also known as CTMC, is a chemical compound that belongs to the family of thiomorpholines. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide exerts its biological effects by binding to specific targets in the body. It has been shown to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide also binds to ion channels, altering their conformation and function.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, leading to a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has also been shown to modulate the function of ion channels, leading to changes in membrane potential and ion flux.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of carbonic anhydrase, making it a useful tool for studying the role of this enzyme in various biological processes. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments.
However, N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has some limitations for lab experiments. It has been shown to have some cytotoxic effects on certain cell types, which may limit its use in certain experiments. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide also has a relatively short half-life in vivo, which may limit its usefulness for studying long-term physiological effects.
Orientations Futures
There are several future directions for the study of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase based on the structure of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide. Another area of research is the use of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide as a tool to study the structure and function of ion channels in more detail. Finally, the potential therapeutic applications of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide in the treatment of various diseases, such as glaucoma and epilepsy, warrant further investigation.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-thiomorpholinecarboxamide is a unique chemical compound that has been extensively used in scientific research. It has a potent and selective inhibitory effect on carbonic anhydrase and modulates the function of ion channels. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has several advantages for lab experiments, but also has some limitations. Future research directions include the development of more potent and selective inhibitors of carbonic anhydrase, the use of N-(4-chlorophenyl)-4-thiomorpholinecarboxamide as a tool to study ion channels, and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide can be synthesized through a multistep process starting from 4-chlorobenzoic acid and thiomorpholine. The first step involves the conversion of 4-chlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with thiomorpholine to form the corresponding amide. Finally, the amide is treated with hydrogen sulfide to obtain N-(4-chlorophenyl)-4-thiomorpholinecarboxamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays an important role in regulating acid-base balance in the body. N-(4-chlorophenyl)-4-thiomorpholinecarboxamide has also been used as a probe to study the structure and function of ion channels, which are important for the transmission of nerve impulses.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGNPECZHXQBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)thiomorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5687874.png)

![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)

![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![3-(2-chlorophenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5687917.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)



![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)